52-Week Open-Label Extension Clinical Data in m.3243A>G Population vs. Placebo-Controlled Baseline
In a Phase 2b program evaluating sonlicromanol in adults with confirmed m.3243A>G mutation and primary mitochondrial disease, a 52-week open-label extension study (100 mg bid) demonstrated statistically significant and clinically meaningful improvements across multiple patient- and clinician-reported outcome measures compared to baseline [1]. Key improvements included: Test of Attentional Performance (TAP) with alarm (P = 0.0102); TAP without alarm (P = 0.0047); Beck Depression Inventory (BDI) somatic subscale (P = 0.0261); SF-12 physical component score (P = 0.0008); Neuro-QoL Fatigue Scale (P = 0.0036); mini-Balance Evaluation Systems test (P = 0.0009); McGill Pain Questionnaire (P = 0.0105); and EQ-5D-5L Visual Analog Scale (P = 0.0213) [1]. Sonlicromanol was well-tolerated and demonstrated a favorable benefit/risk ratio for up to one year [1].
| Evidence Dimension | Long-term efficacy and safety in m.3243A>G mitochondrial disease patients |
|---|---|
| Target Compound Data | Sonlicromanol 100 mg bid for 52 weeks: Multiple statistically significant improvements in cognition, mood, fatigue, balance, and quality of life measures (P values range 0.0008–0.0261); favorable tolerability and benefit/risk ratio |
| Comparator Or Baseline | Placebo or baseline (within-subject pre-treatment values) |
| Quantified Difference | Statistically significant improvements observed in 7 of 9 SF-36 pain domains (P = 0.0105); SF-12 physical component score P = 0.0008; Neuro-QoL Fatigue Scale P = 0.0036 |
| Conditions | Phase 2b program: 28-day randomized controlled dose-selection study (100 mg, 50 mg, placebo bid) followed by 52-week open-label extension (100 mg bid); 27 patients randomized, 15 entered extension |
Why This Matters
This 52-week open-label extension data provides the only available long-term clinical evidence for an investigational redox modulator in the m.3243A>G mitochondrial disease population, demonstrating sustained benefit across cognitive, affective, fatigue, and physical function domains not reported for idebenone, EPI-743, or MitoQ in this specific patient population.
- [1] Smeitink J, et al. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation. Brain. 2025;148(3):896-907. View Source
